molecular formula C27H22N2 B14039739 13,13-Dimethyl-7-phenyl-7,13-dihydro-5H-indolo[3,2-b]acridine

13,13-Dimethyl-7-phenyl-7,13-dihydro-5H-indolo[3,2-b]acridine

Cat. No.: B14039739
M. Wt: 374.5 g/mol
InChI Key: QIBZKIQLXQAEOC-UHFFFAOYSA-N
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Description

13,13-Dimethyl-7-phenyl-7,13-dihydro-5H-indolo[3,2-b]acridine: is a complex organic compound with the molecular formula C27H22N2. It is part of the indoloacridine family, known for its rigid structure, planarity, and high thermal stability

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 13,13-Dimethyl-7-phenyl-7,13-dihydro-5H-indolo[3,2-b]acridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product yield .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process might include the use of high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions: 13,13-Dimethyl-7-phenyl-7,13-dihydro-5H-indolo[3,2-b]acridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, 13,13-Dimethyl-7-phenyl-7,13-dihydro-5H-indolo[3,2-b]acridine is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology: In biology, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development .

Medicine: In medicine, research focuses on its potential therapeutic applications. Studies are ongoing to evaluate its efficacy and safety as a pharmaceutical agent .

Industry: In industry, this compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its photophysical properties .

Mechanism of Action

The mechanism of action of 13,13-Dimethyl-7-phenyl-7,13-dihydro-5H-indolo[3,2-b]acridine involves its interaction with specific molecular targets. It can bind to DNA, proteins, or enzymes, affecting their function and leading to various biological effects. The pathways involved may include inhibition of DNA replication, induction of apoptosis, or modulation of enzyme activity .

Comparison with Similar Compounds

  • 8,8-Dimethyl-5-phenyl-8,13-dihydro-5H-indolo[2,3-c]acridine
  • 13,13-Dimethyl-7-phenyl-7,13-dihydro-5H-indolo[3,2-b]acridine

Comparison: While these compounds share structural similarities, this compound is unique due to its specific molecular configuration, which influences its chemical reactivity and biological activity. The differences in their fused topologies result in distinct photophysical and optoelectrical properties, making each compound suitable for different applications .

Properties

Molecular Formula

C27H22N2

Molecular Weight

374.5 g/mol

IUPAC Name

21,21-dimethyl-10-phenyl-10,14-diazapentacyclo[11.8.0.03,11.04,9.015,20]henicosa-1(13),2,4,6,8,11,15,17,19-nonaene

InChI

InChI=1S/C27H22N2/c1-27(2)21-13-7-8-14-23(21)28-24-17-26-20(16-22(24)27)19-12-6-9-15-25(19)29(26)18-10-4-3-5-11-18/h3-17,28H,1-2H3

InChI Key

QIBZKIQLXQAEOC-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2NC3=C1C=C4C5=CC=CC=C5N(C4=C3)C6=CC=CC=C6)C

Origin of Product

United States

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